molecular formula C12H21Cl2N3O2 B5980457 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride

2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride

Cat. No.: B5980457
M. Wt: 310.22 g/mol
InChI Key: GNCPEVQMFLLAFG-UHFFFAOYSA-N
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Description

2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride typically involves the reaction of benzimidazole derivatives with piperidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and substituted piperidine derivatives .

Scientific Research Applications

2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-3-yl-1H-benzimidazole
  • 2-(piperidin-3-ylmethyl)-1H-benzimidazole
  • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride

Uniqueness

Compared to similar compounds, 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride exhibits unique properties such as higher stability and specific binding affinity to certain molecular targets. These characteristics make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH.2H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPEVQMFLLAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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